Daturabietatriene
Overview
Description
Daturabietatriene is a natural product primarily derived from the heartwoods of Pinus yunnanensis It belongs to the class of diterpenoids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Daturabietatriene is a natural product derived from Pinus yunnanensis
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound
Pharmacokinetics
Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the compound reaches the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daturabietatriene can be synthesized through multiple synthetic routes. One notable method involves the reduction of a precursor compound using lithium aluminium tetrahydride in tetrahydrofuran at room temperature for 12 hours . This method yields a high purity product, making it suitable for further applications.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the heartwoods of Pinus yunnanensis. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Daturabietatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminium tetrahydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium tetrahydride in tetrahydrofuran.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .
Scientific Research Applications
Daturabietatriene has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.
Medicine: Preliminary research suggests its potential in developing therapeutic agents due to its bioactive properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- Dehydroabietinol
- 7-Oxodehydroabietinol
- Abiesadine I
- Abieta-8,11,13-triene-7,15,18-triol
- 15,18-Dihydroxyabieta-8,11,13-trien-7-one
Comparison: Daturabietatriene stands out due to its unique structural features and higher bioactivity compared to similar compounds. While other diterpenoids share some structural similarities, this compound’s specific functional groups and molecular configuration contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPLBHSZGVMNG-YSIASYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of daturabietatriene and how was it elucidated?
A1: this compound is a tricyclic diterpene with the chemical name 15,18-dihydroxyabietatriene. Its structure was determined using a combination of spectral data analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chemical reactions []. While the paper doesn't provide the exact spectroscopic data, it indicates that these analyses played a crucial role in confirming the compound's identity.
Q2: What other compounds were found alongside this compound in Datura metel Linn.?
A2: In addition to this compound, the researchers identified three other compounds in the steam bark of Datura metel Linn. These include:
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